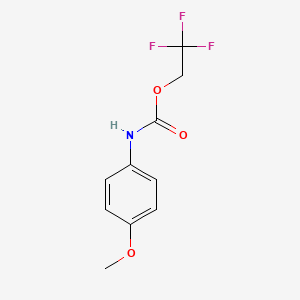

![molecular formula C18H17FN4O2S B2408937 1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide CAS No. 1049439-73-7](/img/structure/B2408937.png)

1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide” is a derivative of the imidazo[2,1-b]thiazole nucleus . This nucleus is a very interesting scaffold in terms of chemistry and biological activity .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques . For example, NMR spectroscopy can provide information about the number and type of atoms in the molecule, as well as their connectivity .

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions under which the reactions are carried out . It’s important to carefully control these conditions to ensure the desired reaction takes place .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques . For example, its melting point, molecular weight, and solubility can be determined .

Scientific Research Applications

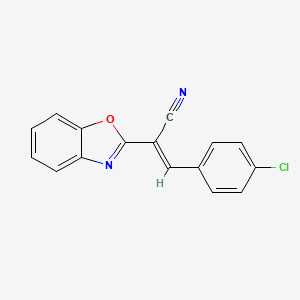

- Design and Synthesis : Researchers have designed and synthesized a series of imidazo[2,1-b]thiazole-based chalcone derivatives . Among these, compound 3j exhibited remarkable cytotoxic activity against cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .

- Mechanism of Action : Compound 3j induces mitochondrial membrane depolarization, multicaspase activation, and apoptosis in MCF-7 cells. It selectively targets cancer cells, making it a potential chemotherapeutic agent .

- In Silico Validation : Molecular docking studies confirmed the interactions of 3j with DNA dodecamer and caspase-3, supporting its efficacy .

- Novel Derivatives : Imidazo[1,2-b]thiazole-chalcones, including compound 3j, have shown promising antiproliferative activity against Mycobacterium tuberculosis (Mtb) .

- Bacterial Load Reduction : In an acute TB mouse model, treatment with compound 3j led to significant reductions in bacterial load .

- Structure-Activity Relationship : A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, similar in structure to 3j, demonstrated potent cytotoxicity against human tumor cell lines .

- Prostate Cancer : One of these compounds exhibited particularly strong effects against prostate cancer cells .

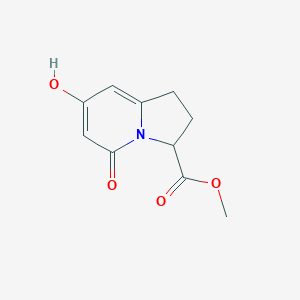

- Compound Series : Researchers have synthesized a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives, including 3j .

- In Vitro Activity : These compounds exhibit broad-spectrum antiproliferative activity, making them potential candidates for further investigation .

- Cell Cycle Independence : Compound 3j induces apoptosis without cell cycle arrest, suggesting its suitability as a chemotherapeutic agent .

Anticancer Activity

Antitubercular Activity

Cytotoxicity and Antitumor Effects

Antiproliferative Properties

Apoptosis Induction

Future Drug Development

Future Directions

The future directions for research on this compound could include further exploration of its antiproliferative activities, as well as investigation of its potential uses in other areas . Additionally, more research could be done to optimize the synthesis process and improve the yield of the compound .

Mechanism of Action

Target of Action

Similar compounds have been shown to have significant activity against various cell lines , suggesting potential targets within these cells.

Mode of Action

It’s worth noting that similar compounds have been shown to exhibit dose-dependent antiproliferative effects against various cell lines .

Biochemical Pathways

Related compounds have been shown to induce apoptosis without cell cycle arrest , suggesting that this compound may interact with pathways involved in cell death and proliferation.

Pharmacokinetics

In silico admet prediction has been performed for similar compounds , suggesting that this compound may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown significant analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.

properties

IUPAC Name |

1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c19-13-3-1-11(2-4-13)14-9-23-15(10-26-18(23)21-14)17(25)22-7-5-12(6-8-22)16(20)24/h1-4,9-10,12H,5-8H2,(H2,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBFLOHQQATGRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2408855.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2408857.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2408864.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)

![3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one](/img/structure/B2408872.png)

![3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2408873.png)